molecular formula C12H19NO4S B108283 (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine CAS No. 608141-42-0

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Cat. No. B108283
Key on ui cas rn: 608141-42-0
M. Wt: 273.35 g/mol
InChI Key: BXUJVINGXQGNFD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242310B2

Procedure details

Dimethylsulfone (14.1 g, 150 mmoles, from Aldrich Chemicals) and tetrahydrofuran (55 ml, from Aldrich Chemicals) were charged to a three-necked RBF at room temperature. The mixture was cooled to 5-10° C. n-BuLi (55 ml of 2.5M solution in hexanes, from Aldrich Chemicals) was added to the flask at a rate such that the reaction mixture was maintained at 5-10° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for 80 minutes. 3-Ethoxy-4-methoxybenzonitrile (22.2 g, 125 mmoles, in 45 ml tetrahydrofuran) was then charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for another 10-15 minutes. After warming to room temperature, the reaction mixture was stirred for another 1.5-2 hours and then transferred to a 1 L three-necked RBF containing a suspension of NaBH4 (6.1 g, 163 mmoles, from Acros) in 90 ml of tetrahydrofuran maintained at −10-0° C. A line rinse with 11 ml tetrahydrofuran followed. The reaction mixture was stirred at 0-5° C. for 30 minutes. TFA (43.3 ml, 563 mmoles, from Aldrich Chemicals) was charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature. The mixture was then charged with 22.3 ml of DI water over 5 minutes at 15-20° C. The mixture was stirred at ambient temperature for 4 hours. Aq. NaOH (10N, 40 ml) was charged to the flask over 10-15 minutes at 45-50° C. The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes. The mixture was clarified at 0-5° C. and the filtrate was concentrated on a Rotovap. The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml) and stirred at 0-5° C. for 2 hours. The mixture was filtered under vacuum, and the filtered solid was washed with cold Reagent alcohol (3×22 ml) followed by DI water until pH of the wash reached about 8. The solid was air dried, yielding 24.1 g (70.5%) of 2-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfonyl)-eth-2-ylamine (HPLC indicated 96.78% purity by peak area).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
43.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
reactant
Reaction Step Six
Quantity
22.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].[Li]CCCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:17]#[N:18])[CH3:12].[BH4-].[Na+].C(O)(C(F)(F)F)=O.[OH-].[Na+]>O1CCCC1.O>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:18])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
CS(=O)(=O)C
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)OC=1C=C(C#N)C=CC1OC
Step Four
Name
Quantity
6.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
43.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
22.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the flask at a rate such that the reaction mixture
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0-5° C. for another 10-15 minutes
Duration
12.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for another 1.5-2 hours
Duration
1.75 (± 0.25) h
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −10-0° C
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0-5° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature
Duration
15 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes
Duration
75 min
CUSTOM
Type
CUSTOM
Details
was clarified at 0-5° C.
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a Rotovap
ADDITION
Type
ADDITION
Details
The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml)
STIRRING
Type
STIRRING
Details
stirred at 0-5° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered under vacuum
WASH
Type
WASH
Details
the filtered solid was washed with cold Reagent alcohol (3×22 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08242310B2

Procedure details

Dimethylsulfone (14.1 g, 150 mmoles, from Aldrich Chemicals) and tetrahydrofuran (55 ml, from Aldrich Chemicals) were charged to a three-necked RBF at room temperature. The mixture was cooled to 5-10° C. n-BuLi (55 ml of 2.5M solution in hexanes, from Aldrich Chemicals) was added to the flask at a rate such that the reaction mixture was maintained at 5-10° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for 80 minutes. 3-Ethoxy-4-methoxybenzonitrile (22.2 g, 125 mmoles, in 45 ml tetrahydrofuran) was then charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for another 10-15 minutes. After warming to room temperature, the reaction mixture was stirred for another 1.5-2 hours and then transferred to a 1 L three-necked RBF containing a suspension of NaBH4 (6.1 g, 163 mmoles, from Acros) in 90 ml of tetrahydrofuran maintained at −10-0° C. A line rinse with 11 ml tetrahydrofuran followed. The reaction mixture was stirred at 0-5° C. for 30 minutes. TFA (43.3 ml, 563 mmoles, from Aldrich Chemicals) was charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature. The mixture was then charged with 22.3 ml of DI water over 5 minutes at 15-20° C. The mixture was stirred at ambient temperature for 4 hours. Aq. NaOH (10N, 40 ml) was charged to the flask over 10-15 minutes at 45-50° C. The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes. The mixture was clarified at 0-5° C. and the filtrate was concentrated on a Rotovap. The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml) and stirred at 0-5° C. for 2 hours. The mixture was filtered under vacuum, and the filtered solid was washed with cold Reagent alcohol (3×22 ml) followed by DI water until pH of the wash reached about 8. The solid was air dried, yielding 24.1 g (70.5%) of 2-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfonyl)-eth-2-ylamine (HPLC indicated 96.78% purity by peak area).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
43.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
reactant
Reaction Step Six
Quantity
22.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].[Li]CCCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:17]#[N:18])[CH3:12].[BH4-].[Na+].C(O)(C(F)(F)F)=O.[OH-].[Na+]>O1CCCC1.O>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:18])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
CS(=O)(=O)C
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)OC=1C=C(C#N)C=CC1OC
Step Four
Name
Quantity
6.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
43.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
22.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the flask at a rate such that the reaction mixture
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0-5° C. for another 10-15 minutes
Duration
12.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for another 1.5-2 hours
Duration
1.75 (± 0.25) h
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −10-0° C
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0-5° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature
Duration
15 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes
Duration
75 min
CUSTOM
Type
CUSTOM
Details
was clarified at 0-5° C.
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a Rotovap
ADDITION
Type
ADDITION
Details
The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml)
STIRRING
Type
STIRRING
Details
stirred at 0-5° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered under vacuum
WASH
Type
WASH
Details
the filtered solid was washed with cold Reagent alcohol (3×22 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08242310B2

Procedure details

Dimethylsulfone (14.1 g, 150 mmoles, from Aldrich Chemicals) and tetrahydrofuran (55 ml, from Aldrich Chemicals) were charged to a three-necked RBF at room temperature. The mixture was cooled to 5-10° C. n-BuLi (55 ml of 2.5M solution in hexanes, from Aldrich Chemicals) was added to the flask at a rate such that the reaction mixture was maintained at 5-10° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for 80 minutes. 3-Ethoxy-4-methoxybenzonitrile (22.2 g, 125 mmoles, in 45 ml tetrahydrofuran) was then charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. A line rinse with 11 ml tetrahydrofuran followed. The mixture was stirred at 0-5° C. for another 10-15 minutes. After warming to room temperature, the reaction mixture was stirred for another 1.5-2 hours and then transferred to a 1 L three-necked RBF containing a suspension of NaBH4 (6.1 g, 163 mmoles, from Acros) in 90 ml of tetrahydrofuran maintained at −10-0° C. A line rinse with 11 ml tetrahydrofuran followed. The reaction mixture was stirred at 0-5° C. for 30 minutes. TFA (43.3 ml, 563 mmoles, from Aldrich Chemicals) was charged to the flask at a rate such that the reaction mixture was maintained at 0-5° C. The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature. The mixture was then charged with 22.3 ml of DI water over 5 minutes at 15-20° C. The mixture was stirred at ambient temperature for 4 hours. Aq. NaOH (10N, 40 ml) was charged to the flask over 10-15 minutes at 45-50° C. The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes. The mixture was clarified at 0-5° C. and the filtrate was concentrated on a Rotovap. The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml) and stirred at 0-5° C. for 2 hours. The mixture was filtered under vacuum, and the filtered solid was washed with cold Reagent alcohol (3×22 ml) followed by DI water until pH of the wash reached about 8. The solid was air dried, yielding 24.1 g (70.5%) of 2-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfonyl)-eth-2-ylamine (HPLC indicated 96.78% purity by peak area).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
43.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
reactant
Reaction Step Six
Quantity
22.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].[Li]CCCC.[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:17]#[N:18])[CH3:12].[BH4-].[Na+].C(O)(C(F)(F)F)=O.[OH-].[Na+]>O1CCCC1.O>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:17]([NH2:18])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[CH3:12] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
CS(=O)(=O)C
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)OC=1C=C(C#N)C=CC1OC
Step Four
Name
Quantity
6.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
43.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
22.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the flask at a rate such that the reaction mixture
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0-5° C. for another 10-15 minutes
Duration
12.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for another 1.5-2 hours
Duration
1.75 (± 0.25) h
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −10-0° C
WASH
Type
WASH
Details
A line rinse with 11 ml tetrahydrofuran
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0-5° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0-5° C. for 40 minutes and an additional 15 hours at ambient temperature
Duration
15 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 45-50° C. for 2 hours, at 60° C. for 1.5 hours, at ambient overnight and 0-5° C. for 75 minutes
Duration
75 min
CUSTOM
Type
CUSTOM
Details
was clarified at 0-5° C.
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a Rotovap
ADDITION
Type
ADDITION
Details
The residual material was charged with DI water (110 ml) and Reagent alcohol (110 ml)
STIRRING
Type
STIRRING
Details
stirred at 0-5° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered under vacuum
WASH
Type
WASH
Details
the filtered solid was washed with cold Reagent alcohol (3×22 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC)C(CS(=O)(=O)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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